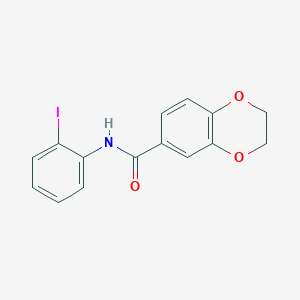

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 2-iodophenyl substituent.

Properties

IUPAC Name |

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-11-3-1-2-4-12(11)17-15(18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNFMNVAUSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the use of palladium-catalyzed reactions. One common method starts with 2-iodoaniline, which undergoes a series of reactions including cyclization and coupling reactions to form the desired benzodioxine ring system . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like N,N-diisopropylethylamine (DIPEA) under an inert nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzodioxine compounds .

Scientific Research Applications

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Activities

Table 2: Enzyme Inhibition Profiles

| Enzyme | Compound | IC₅₀ Value | Standard (IC₅₀) |

|---|---|---|---|

| Lipoxygenase | 5c | 85.79 ± 0.48 mM | Baicalein (22.41 mM) |

| α-Glucosidase | 7k | 81.12 ± 0.13 μM | Acarbose (37.38 μM) |

| Acetylcholinesterase | 5j (sulfonamide) | 26.25 ± 0.11 μM | Eserine (0.04 μM) |

Biological Activity

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological effects, and mechanisms of action.

Synthesis and Structural Characteristics

The compound belongs to a class of derivatives known as 2,3-dihydro-1,4-benzodioxins. These compounds are characterized by their unique dioxin structure, which contributes to their biological properties. The specific structural features of this compound enhance its interactions with biological targets.

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxins exhibit significant antioxidant activity. In particular, studies have shown that certain substituted benzodioxins can inhibit human low-density lipoprotein (LDL) copper-induced peroxidation. Compounds within this series have been found to be 5 to over 45 times more effective than probucol, a known antioxidant drug .

Calcium Antagonist Activity

This compound has demonstrated calcium antagonist properties comparable to flunarizine. This activity is crucial as it suggests potential applications in cardiovascular health by modulating calcium influx in cells .

Hypolipidemic Effects

In vivo studies have shown that certain derivatives exhibit hypolipidemic effects. For instance, compound 36 from a related study demonstrated significant reductions in lipid levels in mice at doses of 100 and 300 mg/kg orally . This finding points towards the potential use of these compounds in managing dyslipidemia.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thus reducing oxidative stress.

- Calcium Channel Blockade : As a calcium antagonist, it may inhibit the entry of calcium ions into cells, affecting muscle contraction and neurotransmitter release.

Data Summary

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Human LDL Peroxidation : A study evaluated the efficacy of various benzodioxin derivatives in preventing LDL oxidation. Results indicated that specific substitutions significantly enhanced antioxidant activity .

- Animal Models for Lipid Management : Research involving animal models demonstrated the hypolipidemic effects of related compounds. Mice treated with these compounds showed marked reductions in serum cholesterol levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.